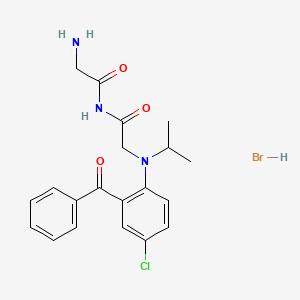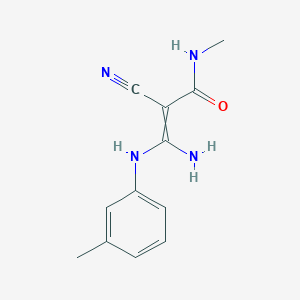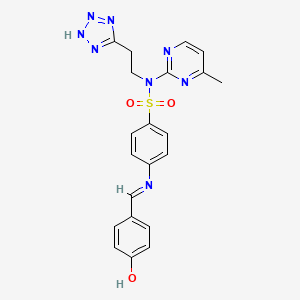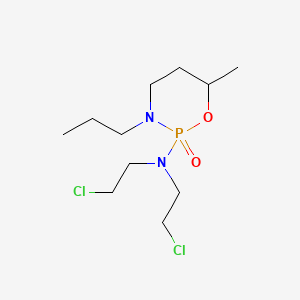
Tetrahydro-2-(bis(2-chloroethyl)amino)-6-methyl-3-propyl-2H-1,3,2-oxazaphosphorine 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2-(bis(2-chloroethyl)amino)-6-methyl-3-propyl-2H-1,3,2-oxazaphosphorine 2-oxide involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride, followed by the addition of 3-methyl-2-oxazolidinone. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes rigorous purification steps to remove any impurities and ensure the compound meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-2-(bis(2-chloroethyl)amino)-6-methyl-3-propyl-2H-1,3,2-oxazaphosphorine 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various metabolites such as 4-ketocyclophosphamide and carboxyphosphamide, which are important for the compound’s pharmacological activity .
Aplicaciones Científicas De Investigación
Tetrahydro-2-(bis(2-chloroethyl)amino)-6-methyl-3-propyl-2H-1,3,2-oxazaphosphorine 2-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA cross-linking and strand breakage mechanisms.
Biology: Employed in research on cell cycle regulation and apoptosis.
Medicine: Widely used in cancer chemotherapy for treating various types of cancers, including lymphomas, leukemias, and solid tumors.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of Tetrahydro-2-(bis(2-chloroethyl)amino)-6-methyl-3-propyl-2H-1,3,2-oxazaphosphorine 2-oxide involves its conversion to active metabolites that alkylate DNA. This leads to the formation of DNA cross-links and strand breakage, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Ifosfamide: Another nitrogen mustard derivative with similar DNA cross-linking properties.
Melphalan: A nitrogen mustard alkylating agent used in cancer treatment.
Chlorambucil: An alkylating agent used in the treatment of chronic lymphocytic leukemia.
Uniqueness
Tetrahydro-2-(bis(2-chloroethyl)amino)-6-methyl-3-propyl-2H-1,3,2-oxazaphosphorine 2-oxide is unique due to its broad spectrum of activity against various types of cancers and its ability to be used in combination with other chemotherapeutic agents to enhance efficacy .
Propiedades
Número CAS |
78220-03-8 |
|---|---|
Fórmula molecular |
C11H23Cl2N2O2P |
Peso molecular |
317.19 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-6-methyl-2-oxo-3-propyl-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C11H23Cl2N2O2P/c1-3-7-14-8-4-11(2)17-18(14,16)15(9-5-12)10-6-13/h11H,3-10H2,1-2H3 |
Clave InChI |
FRWRKDLNJOVYHD-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC(OP1(=O)N(CCCl)CCCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


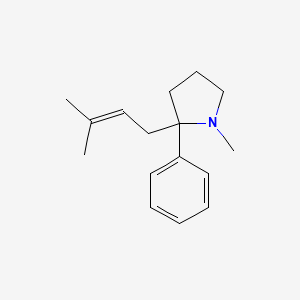
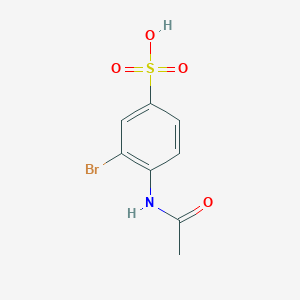


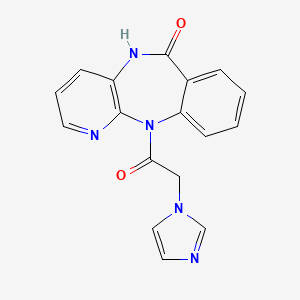
![1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide](/img/structure/B14434748.png)
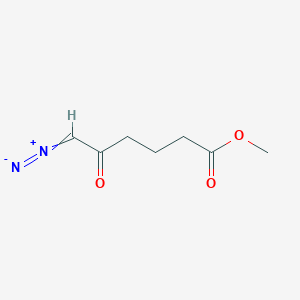

![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine](/img/structure/B14434756.png)
